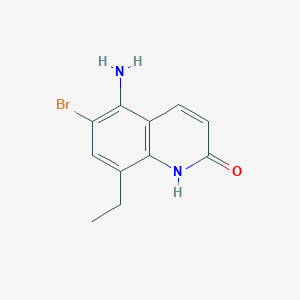

5-Amino-6-bromo-8-ethylquinolin-2-ol

Description

Properties

IUPAC Name |

5-amino-6-bromo-8-ethyl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O/c1-2-6-5-8(12)10(13)7-3-4-9(15)14-11(6)7/h3-5H,2,13H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REBONYDEDWWYFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C2=C1NC(=O)C=C2)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-bromo-8-ethylquinolin-2-ol typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and subsequent amination using ammonia or amine derivatives under controlled temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents is carefully controlled to minimize environmental impact and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-6-bromo-8-ethylquinolin-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, yielding 5-amino-8-ethylquinolin-2-ol.

Substitution: The bromo group can be substituted with other nucleophiles, such as thiols or amines, to form diverse derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions using sodium thiolate or primary amines in polar solvents.

Major Products:

- Quinoline N-oxides from oxidation.

- 5-Amino-8-ethylquinolin-2-ol from reduction.

- Various substituted quinolines from nucleophilic substitution .

Scientific Research Applications

Chemical Applications

5-Amino-6-bromo-8-ethylquinolin-2-ol serves as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity is enhanced due to the presence of the bromo group, which can undergo nucleophilic substitution reactions. This property allows for the formation of diverse derivatives, making it valuable in organic synthesis.

Key Reactions:

- Oxidation: Can be oxidized to form quinoline N-oxides.

- Reduction: The bromo group can be reduced to yield 5-amino-8-ethylquinolin-2-ol.

- Substitution: The bromo group can be replaced with other nucleophiles, such as thiols or amines.

Biological Applications

Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. Studies have focused on its ability to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes.

Case Studies:

- Antimicrobial Activity: In vitro studies have shown that derivatives of quinoline exhibit activity against various pathogens, including Mycobacterium species. The compound's structure suggests it may serve as a scaffold for developing new anti-mycobacterial agents .

- Anticancer Properties: Investigations into the compound's effects on cancer cell lines demonstrate its potential to induce apoptosis, although further mechanistic studies are required to clarify its pathways of action .

Medicinal Applications

The pharmacological properties of this compound are being explored for potential use in drug development, particularly for treating infectious diseases and cancer. Its unique structure allows it to interact with specific molecular targets, which may lead to the development of novel therapeutics.

Pharmacological Insights:

- The compound's mechanism of action may involve binding to DNA or proteins, disrupting normal cellular functions .

Industrial Applications

In industry, this compound is utilized in the production of organic semiconductors and specialty chemicals. Its unique properties make it suitable for applications in materials science and dye production.

Mechanism of Action

The mechanism of action of 5-Amino-6-bromo-8-ethylquinolin-2-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Critical Differences :

- Position 5: The amino group in the target compound contrasts with bromine or methyl groups in analogs, enhancing polarity and hydrogen-bonding capacity.

- Position 8 : The ethyl group in the target compound increases lipophilicity compared to halogens (Br, F) in analogs.

- Position 2 : The hydroxyl group (-OH) in the target compound enables stronger hydrogen-bond donation versus the ketone (-one) in analogs.

Data Table

Table 1. Structural and Similarity Comparison of this compound and Analogs

Research Findings and Implications

Physicochemical Properties

- Solubility: The amino and hydroxyl groups in the target compound likely improve aqueous solubility compared to analogs with nonpolar substituents (e.g., methyl, bromine).

- Lipophilicity : The ethyl group at position 8 may enhance membrane permeability, making it more suitable for central nervous system (CNS) targeting compared to halogenated analogs .

Biological Activity

5-Amino-6-bromo-8-ethylquinolin-2-ol (CAS No. 91065-62-2) is a heterocyclic compound derived from quinoline, notable for its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 6th position, an ethyl group at the 8th position, and an amino group at the 5th position of the quinoline ring. Its molecular formula is C11H11BrN2O. The presence of these substituents contributes to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It may inhibit enzymes or disrupt cellular processes by binding to DNA or proteins. The bromine atom enhances its reactivity, making it a good candidate for nucleophilic substitution reactions, which can lead to the formation of diverse derivatives with potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, quinoline derivatives have been explored for their effectiveness against various bacterial strains and fungi. The compound's ability to inhibit microbial growth suggests it could be developed into an effective antimicrobial agent .

Anticancer Activity

Studies have shown that quinoline derivatives can possess anticancer properties by targeting specific pathways involved in cancer cell proliferation and survival. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. The specific activity of this compound in cancer models remains an area for further investigation, but preliminary data suggest promising potential .

Case Studies and Experimental Data

- Antimicrobial Evaluation : A study evaluated various quinoline derivatives, including those structurally related to this compound, for their Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis. Compounds showed varying degrees of activity, with some exhibiting MIC values as low as 5.9 µM .

- Anticancer Screening : In vitro assays demonstrated that certain quinoline derivatives could inhibit the growth of cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent response, suggesting that structural modifications could enhance anticancer efficacy .

- Mechanistic Insights : The compound's interaction with cellular targets was explored using thermal shift assays to assess binding affinity to proteins involved in cancer progression. Results indicated that this compound could stabilize certain protein conformations, potentially leading to altered cellular signaling pathways .

Comparative Analysis

A comparison of this compound with similar compounds reveals variations in biological activity based on structural differences:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Key Structural Features |

|---|---|---|---|

| This compound | Moderate | Promising | Bromine at C6, Ethyl at C8 |

| 5-Amino-6-chloroquinoline | Low | Moderate | Chlorine at C6 |

| 5-Aminoquinoline | Low | Low | Lacks halogen substituents |

Q & A

Q. What synthetic routes are effective for preparing 5-Amino-6-bromo-8-ethylquinolin-2-ol and its derivatives?

Methodological Answer: The synthesis typically involves bromination and functionalization of the quinoline core. A common approach is to start with an 8-hydroxyquinoline precursor, such as 8-hydroxy-2-methylquinoline, and introduce bromine via electrophilic substitution. For example, bromination in methanol with NaHCO₃ as a base yields brominated intermediates (e.g., 5,7-dibromo derivatives) with high yields (~89%) . Subsequent amination can be achieved using ammonium thiocyanate or phenyl isothiocyanate under reflux conditions in ethanol, as demonstrated in analogous quinoline systems . Purification via recrystallization from ethanol is recommended to obtain high-purity crystals suitable for X-ray analysis .

Q. How can the structural and electronic properties of this compound be characterized experimentally?

Methodological Answer:

- X-ray crystallography is critical for determining molecular geometry and intermolecular interactions (e.g., hydrogen bonding, halogen contacts). For example, RMS deviations <0.04 Å confirm planarity, while O–H⋯N hydrogen bonds (2.7 Å) and Br⋯Br interactions (3.6 Å) stabilize crystal packing .

- Spectroscopic techniques :

- ¹H/¹³C NMR to confirm substituent positions and purity. For related compounds, shifts in aromatic protons (δ 6.5–8.5 ppm) and methyl/ethyl groups (δ 1.2–2.5 ppm) are diagnostic .

- HRMS validates molecular weight and isotopic patterns .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in substitution reactions?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms provides accurate thermochemical data for reaction pathway analysis. For instance:

- Calculate activation energies for bromine substitution at C6 using the 6-31G* basis set.

- Analyze Fukui indices to identify nucleophilic/electrophilic sites. The amino group at C5 and bromine at C6 are likely reactive centers .

- Compare theoretical vibrational spectra (IR) with experimental data to validate computational models .

Q. How can contradictions between theoretical and experimental spectroscopic data be resolved?

Methodological Answer:

- Step 1 : Cross-validate computational parameters. For example, if DFT-predicted NMR shifts deviate from experiments, adjust solvent effects (PCM model) or include relativistic corrections for bromine .

- Step 2 : Re-examine crystal packing effects. Halogen interactions (e.g., Br⋯Br) may alter electronic environments, causing discrepancies in UV-Vis or fluorescence spectra .

- Step 3 : Use multi-method validation. Pair DFT with MP2 calculations or experimental X-ray charge density analysis to refine electron distribution models .

Q. What strategies optimize regioselectivity in derivatizing the quinoline core?

Methodological Answer:

- Directing group utilization : The 8-hydroxyl group directs electrophilic substitution to C5/C7 positions. For C6 bromination, steric effects from the ethyl group at C8 must be mitigated by using bulky bases (e.g., NaHCO₃ instead of NaOH) .

- Microwave-assisted synthesis : Reduces side reactions (e.g., over-bromination) by controlling reaction time and temperature. For example, 10-minute microwave irradiation at 80°C improved selectivity in nitration of similar quinolines .

- Protection/deprotection : Temporarily protect the amino group with acetyl chloride to prevent undesired coupling during heterocyclization .

Data-Driven Insights

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.